molecular formula C11H17NO2 B1325489 2-(2-Propylvaleryl)oxazole CAS No. 898759-38-1

2-(2-Propylvaleryl)oxazole

Cat. No.: B1325489
CAS No.: 898759-38-1
M. Wt: 195.26 g/mol
InChI Key: MYOKYMZQUXDWIG-UHFFFAOYSA-N
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Description

2-(2-Propylvaleryl)oxazole is a heterocyclic compound with the molecular formula C11H17NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 2-(2-Propylvaleryl)oxazole, can be achieved through several methods. One common approach involves the condensation of α-haloketones with amides or amidines. Another method includes the cyclization of α-aminoketones with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their eco-friendly and efficient catalytic properties in the synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propylvaleryl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydrides.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated oxazole derivatives, while nucleophilic addition can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Propylvaleryl)oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. This compound’s ability to interact with a wide range of targets makes it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Propylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylvaleryl group can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOKYMZQUXDWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642063
Record name 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-38-1
Record name 1-(2-Oxazolyl)-2-propyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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